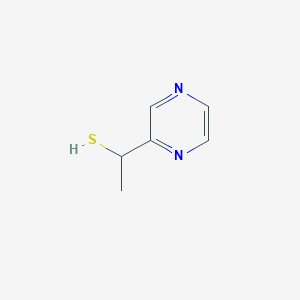
1-(Pyrazin-2-yl)ethanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyrazin-2-yl)ethanethiol is an organic compound with the molecular formula C6H8N2S. It is a colorless liquid known for its sulfurous, meaty, and cabbage-like odor . This compound is used as a flavoring agent and serves as an important intermediate in organic synthesis, pharmaceuticals, agrochemicals, petrochemicals, and dyestuff industries .
Vorbereitungsmethoden
1-(Pyrazin-2-yl)ethanethiol can be synthesized through various methods. One common approach involves the reaction of 2-vinylpyrazine with thiolactic acid, followed by the conversion of the thiolester to this compound . Another method includes the oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives . Industrial production methods often optimize these reactions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-(Pyrazin-2-yl)ethanethiol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert it to the corresponding thiol or sulfide.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Pyrazin-2-yl)ethanethiol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and other complex molecules.
Biology: This compound is studied for its potential antimicrobial and antioxidant properties.
Wirkmechanismus
The mechanism of action of 1-(Pyrazin-2-yl)ethanethiol involves its interaction with molecular targets through its thiol group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound’s effects are mediated through pathways involving oxidative stress and redox reactions .
Vergleich Mit ähnlichen Verbindungen
1-(Pyrazin-2-yl)ethanethiol can be compared with other similar compounds, such as:
Pyrazine: A simpler structure with no thiol group, used in flavor and fragrance industries.
Pyrrolopyrazine derivatives: These compounds have a pyrrole ring fused with a pyrazine ring and exhibit various biological activities, including antimicrobial and anti-inflammatory properties.
Imidazo[1,2-a]pyrazine derivatives: Known for their acetylcholinesterase inhibitory activity and potential use in treating Alzheimer’s disease.
The uniqueness of this compound lies in its thiol group, which imparts distinct chemical reactivity and potential biological activity compared to other pyrazine derivatives.
Eigenschaften
Molekularformel |
C6H8N2S |
|---|---|
Molekulargewicht |
140.21 g/mol |
IUPAC-Name |
1-pyrazin-2-ylethanethiol |
InChI |
InChI=1S/C6H8N2S/c1-5(9)6-4-7-2-3-8-6/h2-5,9H,1H3 |
InChI-Schlüssel |
DLIXQARHVFLQHB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC=CN=C1)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



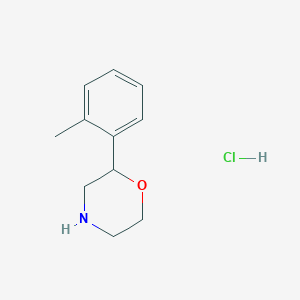
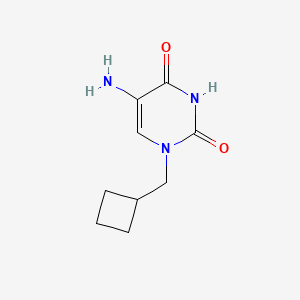
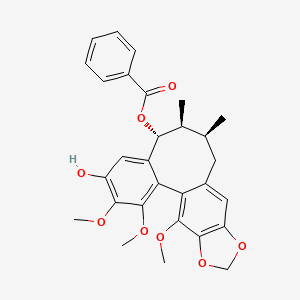

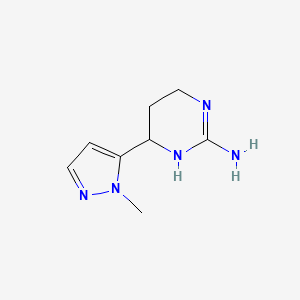

![Rac-methyl (1R,2S,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B15239142.png)
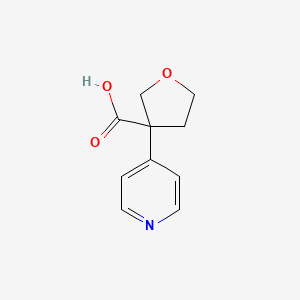
![Methyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B15239158.png)
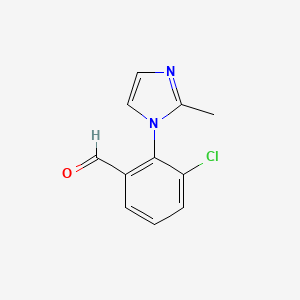
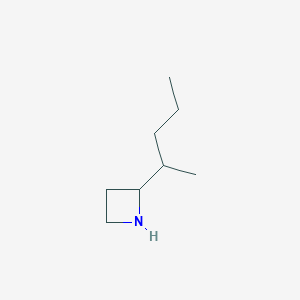
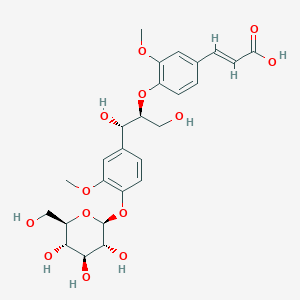
![2-[(tert-Butoxy)carbonyl]-6-fluoro-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B15239177.png)
